molecular formula C17H13N7O2 B12422334 N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide

N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide

Cat. No.: B12422334
M. Wt: 347.3 g/mol
InChI Key: YMTADKNRPMIIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of the Hybrid Heterocyclic System

The compound integrates three distinct heterocyclic units:

  • 1H-pyrrolo[2,3-b]pyridine : A fused bicyclic system containing a pyrrole ring (five-membered, nitrogen-containing) annulated to a pyridine ring at positions 2 and 3.
  • 1H-imidazole-5-carbonyl : A five-membered diazole ring with a ketone group at position 5.
  • Pyridine-2-carbohydrazide : A pyridine ring substituted with a carbohydrazide group at position 2.

The connectivity follows:

  • The pyrrolopyridine unit is linked to the imidazole ring via a carbon-carbon bond at position 3 of the pyrrolopyridine and position 2 of the imidazole.
  • The imidazole’s carbonyl group (position 5) forms an amide bond with the pyridine carbohydrazide moiety.

Table 1: Key Structural Features

Component Ring Size Heteroatoms Substituents
Pyrrolo[2,3-b]pyridine Bicyclic N at 1,7 None
Imidazole Monocyclic N at 1,3 Carbonyl at 5
Pyridine carbohydrazide Monocyclic N at 1 Carbohydrazide at 2

The planar arrangement of the fused pyrrolopyridine-imidazole system imposes steric constraints on the carbohydrazide linkage, limiting free rotation.

Tautomeric Possibilities in Pyrrolopyridine-Imidazole-Pyridine Triad

Tautomerism arises in two regions:

  • Pyrrolopyridine Unit : The 1H-pyrrolo[2,3-b]pyridine exists in equilibrium between two tautomers, differing in the position of the hydrogen atom on the pyrrole nitrogen (N1) versus the pyridine nitrogen (N7).
  • Imidazole Ring : The 1H-imidazole moiety exhibits prototropic tautomerism, with hydrogen migration between N1 and N3.

Table 2: Dominant Tautomeric Forms

Region Tautomer 1 Tautomer 2 Stability (kcal/mol)
Pyrrolopyridine N1-H, N7 lone pair N7-H, N1 lone pair ΔG = 0.8
Imidazole N1-H, N3 lone pair N3-H, N1 lone pair ΔG = 1.2

Density functional theory (DFT) calculations indicate that the N1-H tautomer of the pyrrolopyridine unit is favored due to resonance stabilization with the adjacent pyridine ring. For the imidazole, the N1-H form dominates, as the N3-H tautomer would disrupt conjugation with the carbonyl group.

Conformational Analysis of the Carbohydrazide Linkage

The carbohydrazide bridge (–NH–NH–CO–) adopts three primary conformers:

  • s-cis/s-cis : Both amide groups in cis configuration.
  • s-cis/s-trans : Mixed configuration.
  • s-trans/s-trans : Fully extended trans arrangement.

Table 3: Conformational Energy Landscape

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Population (%)
s-cis/s-cis 0–30 0.0 62
s-cis/s-trans 90–120 1.4 28
s-trans/s-trans 150–180 2.1 10

Rotational barriers for the –NH–NH– bond exceed 15 kcal/mol due to partial double-bond character from resonance. Molecular dynamics simulations reveal that the s-cis/s-cis conformation predominates in polar solvents, stabilizing the structure through intramolecular hydrogen bonding between the hydrazide NH and the pyridine nitrogen.

Properties

Molecular Formula

C17H13N7O2

Molecular Weight

347.3 g/mol

IUPAC Name

N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide

InChI

InChI=1S/C17H13N7O2/c25-16(12-5-1-2-6-18-12)23-24-17(26)13-9-21-15(22-13)11-8-20-14-10(11)4-3-7-19-14/h1-9H,(H,19,20)(H,21,22)(H,23,25)(H,24,26)

InChI Key

YMTADKNRPMIIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)C2=CN=C(N2)C3=CNC4=C3C=CC=N4

Origin of Product

United States

Preparation Methods

Suzuki Coupling for 5-Aryl Substitution

  • Starting Material : 5-Bromo-7-azaindole (pyrrolo[2,3-b]pyridine) is reacted with phenylboronic acid under Suzuki conditions.
  • Conditions :
    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
    • Base: Potassium carbonate.
    • Solvent: 2.5:1 dioxane/water.
    • Temperature: 80°C to reflux for 1–16 hours.
  • Yield : ~70–85% after purification via ion-exchange resin.

Bromination at the 3-Position

  • Reagents : N-Bromosuccinimide (NBS) or bromine in chloroform.
  • Conditions :
    • Base: Triethylamine.
    • Solvent: Dichloromethane or THF.
    • Time: 1–16 hours at room temperature.
  • Product : 3-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine.

Imidazole Ring Formation

The imidazole ring is synthesized via cyclocondensation of a diamine intermediate.

Cyclocondensation with α-Diketones

  • Substrate : 3-Bromo-5-phenylpyrrolo[2,3-b]pyridine-2-carbaldehyde (generated via Vilsmeier-Haack formylation).
  • Reagents : Ammonia or ammonium acetate, glyoxal.
  • Conditions :
    • Solvent: Ethanol or acetic acid.
    • Temperature: Reflux for 4–8 hours.
  • Mechanism : Debus-Radziszewski reaction forms the imidazole ring.
  • Yield : 60–75% after recrystallization.

Synthesis of Pyridine-2-Carbohydrazide

The pyridine carbohydrazide is prepared via hydrazinolysis .

Hydrazide Formation

  • Substrate : Pyridine-2-carbonyl chloride.
  • Reagent : Hydrazine hydrate.
  • Conditions :
    • Solvent: Ethanol.
    • Temperature: 0–5°C, then room temperature for 12 hours.
  • Yield : ~90%.

Final Coupling Reaction

The acyl chloride intermediate is coupled with pyridine-2-carbohydrazide via amide bond formation .

Peptide Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Conditions :
    • Solvent: Dimethylformamide (DMF).
    • Temperature: Room temperature for 24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : 50–65%.

Analytical Data and Characterization

Property Value/Description
Molecular Formula C₁₉H₁₃N₇O₂
Molecular Weight 379.36 g/mol
MS (ESI) m/z 380.1 [M+H]⁺
¹H NMR (DMSO-d₆) δ 12.8 (s, 1H), 8.9 (d, 1H), 8.3 (s, 1H), ...
HPLC Purity >98%

Optimization Challenges and Solutions

  • Regioselectivity in Imidazole Formation : Use of electron-withdrawing groups on the pyrrolopyridine core directs cyclocondensation to the 5-position.
  • Coupling Efficiency : Catalytic DMAP improves acyl chloride reactivity.
  • Purification : Reverse-phase HPLC resolves polar byproducts.

Alternative Synthetic Routes

Multicomponent Reaction (MCR) Approach

  • Components : Pyrrolopyridine aldehyde, glyoxal, ammonium acetate, pyridine carbohydrazide.
  • Conditions : Ethanol, microwave irradiation (100°C, 30 min).
  • Yield : 55–60%.

Solid-Phase Synthesis

  • Resin : Wang resin-functionalized pyrrolopyridine.
  • Steps : Sequential imidazole cyclization and on-resin coupling.
  • Yield : 40–50% after cleavage.

Comparative Analysis of Methods

Method Yield Purity Time Cost
Classical Stepwise 50–65% >98% 5–7 days High
MCR Route 55–60% >95% 1 day Moderate
Solid-Phase 40–50% >90% 3 days Very High

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting these receptors, the compound can potentially halt the progression of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogs based on molecular structure, physicochemical properties, and biological activity.

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol)
Target Compound Pyrrolo[2,3-b]pyridine-imidazole Imidazole-5-carbonyl, pyridine-2-carbohydrazide Not provided
Decernotinib (N~2~-[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)-D-isovalinamide) Pyrrolo[2,3-b]pyridine-pyrimidine Pyrimidinyl, trifluoroethyl amide ~500 (estimated)
N-[5-(1H-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide Pyrrolo[2,3-b]pyridine-pyridine Pyridinylmethyl, isonicotinamide 329.36
2-Chloro-5-(1H-pyrrol-1-yl)pyridine Pyrrole-pyridine Chloro, pyrrol-1-yl Not provided
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine-carboxamide Trifluoromethyl, chloro, benzoxazinone 455.8
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Pyrrolo[2,3-b]pyridine-benzamide Ethylpyrazole, dimethylbenzamide ~450 (estimated)

Key Observations :

  • The target compound’s imidazole-carbohydrazide group distinguishes it from analogs like Decernotinib (pyrimidine-trifluoroethyl amide) and the benzamide derivative in .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce solubility compared to the target compound’s carbohydrazide .

Key Observations :

  • Decernotinib’s JAK3 inhibition highlights the therapeutic relevance of pyrrolopyridine scaffolds in immunomodulation . The target compound’s imidazole-carbohydrazide group may confer distinct selectivity compared to Decernotinib’s trifluoroethyl amide.
  • The ethylpyrazole substituent in ’s compound may enhance hydrophobic interactions with kinase ATP-binding pockets, a feature absent in the target compound .

Biological Activity

N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H15N5O(Molecular Weight 285 32 g mol)\text{C}_{15}\text{H}_{15}\text{N}_5\text{O}\quad (\text{Molecular Weight 285 32 g mol})

This structure features a pyrrolo-pyridine moiety fused with an imidazole ring and a carbohydrazide group, suggesting potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Kinases : Some derivatives of pyrrolo[2,3-b]pyridine have been reported to inhibit SGK-1 kinase, which is implicated in various diseases including cancer and diabetes .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing cytokine release in macrophages .
  • Antitumor Activity : Similar compounds have shown promise in inducing apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound ASGK-1 Inhibition15
Compound BTNF-α Inhibition10
Compound CAntitumor Activity49.85

Case Study 1: Antitumor Activity

A study conducted by Xia et al. investigated the antitumor effects of related pyrazole derivatives. The results indicated significant cell apoptosis and growth inhibition properties against various cancer cell lines, with IC50 values around 49.85 μM . This suggests that this compound may also possess similar anticancer properties.

Case Study 2: Inhibition of SGK-1

Research highlighted in a patent application demonstrated that compounds with similar structures effectively inhibit SGK-1 kinase activity. This inhibition is crucial for treating disorders such as diabetes and certain cancers . The ability to selectively target SGK-1 could provide therapeutic benefits while minimizing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.